molecular formula C15H15BrO B6142118 1-(3-bromophenyl)-2-phenylpropan-2-ol CAS No. 1179208-30-0

1-(3-bromophenyl)-2-phenylpropan-2-ol

Cat. No. B6142118
CAS RN: 1179208-30-0
M. Wt: 291.18 g/mol
InChI Key: ZBYOVDJLZXAOCI-UHFFFAOYSA-N
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Description

“1-(3-bromophenyl)-2-phenylpropan-2-ol” is a chemical compound. It is also known as Ethanone, 1-(3-bromophenyl)- . It is a derivative of phenethyl alcohol . The molecular formula of this compound is C8H7BrO .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques like X-ray diffraction and Density Functional Theory (DFT). DFT can be used to calculate the molecular structure, electrostatic potential, and the frontier molecular orbital of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex and depend on various factors. A general approach to understand the reactions of similar compounds involves studying the reactions of aldehydes and terminal alkynes leading to chalcones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular weight is 199.045 . More detailed properties like melting point, boiling point, and density could not be found in the available resources .

Scientific Research Applications

Synthesis of Amino Alcohols

1-(3-bromophenyl)-2-phenylpropan-2-ol is used in the synthesis of tertiary amino alcohols. For instance, reactions with Grignard compounds yield a broad series of tertiary amino alcohols, which can be considered as analogs of Trihexyphenidyl (Isakhanyan, Gevorgyan, & Panosyan, 2008).

Antimicrobial Applications

Some derivatives of this compound, like 3-phenylpropan-1-ol, have shown inhibitory action against Pseudomonas aeruginosa. This suggests potential use as preservatives for oral suspensions and mixtures (Richards & McBride, 1973).

Synthesis and Separation of Diastereoisomers

Diastereoisomeric 1-aryl-3-piperidino(morpholino)-2-phenylpropan-1-ols, closely related to this compound, have been synthesized and separated into erythro and threo isomers. This process involves reduction and fractional crystallization (Gevorgyan, Gasparyan, Agababyan, & Panosyan, 2009).

Gas-Phase Elimination Kinetics Study

The compound has been studied for its gas-phase elimination kinetics. Such studies help understand the reaction mechanisms and can aid in the design of new chemical processes (Chuchani & Martín, 1990).

Organic Synthesis and Catalysis

In organic synthesis, derivatives of this compound are used in reactions like dehydrogenation, hydrogenolysis, and hydrogenation. These processes are essential in the synthesis of various organic compounds (Chin, Shin, & Kim, 1988).

Photolysis Studies

Studies involving photolysis of alkyl radicals containing this compound help in understanding the behavior of organic molecules under light exposure. This has implications in photochemistry and the development of light-sensitive materials (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromo-3-phenylpropane”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future research on “1-(3-bromophenyl)-2-phenylpropan-2-ol” and similar compounds could focus on their potential applications in medicine and other fields. For instance, tetrahydroisoquinolines have been widely investigated for the treatment of arrhythmias . Further studies on the absorption and metabolism of these compounds could provide valuable insights .

properties

IUPAC Name

1-(3-bromophenyl)-2-phenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-15(17,13-7-3-2-4-8-13)11-12-6-5-9-14(16)10-12/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYOVDJLZXAOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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